molecular formula C8H10O3 B048157 Syringol CAS No. 91-10-1

Syringol

Cat. No. B048157
CAS RN: 91-10-1
M. Wt: 154.16 g/mol
InChI Key: KLIDCXVFHGNTTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Syringol and its derivatives have been synthesized through various methods, reflecting its versatility and the interest in its properties. For instance, the biomimetic synthesis of Syringolide 2, an elicitor metabolite from Pseudomonas syringae, involves a four-step process starting from D-xylulose, showcasing the compound's role in microbial interactions and its complex biosynthesis pathway (Henschke & Rickards, 1996). Another approach involves the synthesis of syringic acid, achieved by reacting 3,4,5 trimethoxybenzoic acid with NaOH or KOH under catalytic conditions, illustrating the adaptability of syringol-related compounds in chemical synthesis (Xian, 2001).

Molecular Structure Analysis

The molecular structure of syringol is pivotal for its chemical reactivity and physical properties. Its structure allows for specific interactions with other molecules, influencing the synthesis and behavior of syringol derivatives. For example, syringaldehyde's preparation from p-cresol via a sequence of selective bromination, methoxilation, and catalytical oxidation demonstrates the structural specificity required for synthesizing related compounds with high fidelity (Tripathi, Sama, & Taneja, 2010).

Chemical Reactions and Properties

Syringol's chemical properties are defined by its phenolic structure, allowing for a wide range of chemical reactions. For example, the total synthesis of syringalide B, a phenylpropanoid glycoside, emphasizes the compound's capacity for complex chemical transformations, vital for understanding its role in natural products chemistry (Li et al., 2005).

Safety And Hazards

Syringol is classified as having acute oral toxicity (Category 4), causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3) .

Future Directions

Syringol is the main aroma principle of smoked and grilled foods and is used in synthetic smoke flavorings . It has potential for development as a potent anti-inflammatory molecule . Furthermore, a study revealed a promising method for syringol production from the oxidative heterogeneous lignin depolymerization under low power intensity microwave heating within a short reaction time of 30 min .

properties

IUPAC Name

2,6-dimethoxyphenol
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InChI

InChI=1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIDCXVFHGNTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
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Related CAS

25511-61-9
Record name Phenol, 2,6-dimethoxy-, homopolymer
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DSSTOX Substance ID

DTXSID2052607
Record name 2,6-Dimethoxyphenol
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Molecular Weight

154.16 g/mol
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Physical Description

Light brown solidified mass or fragments; [Aldrich MSDS], Solid, White or colourless crystals, woody medicinal rather dry odour
Record name 2,6-Dimethoxyphenol
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Boiling Point

260.00 to 261.00 °C. @ 760.00 mm Hg
Record name 2,6-Dimethoxyphenol
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Solubility

17.2 mg/mL at 13 °C, slightly soluble in water; soluble in oils, moderately soluble (in ethanol)
Record name 2,6-Dimethoxyphenol
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Product Name

2,6-Dimethoxyphenol

CAS RN

91-10-1
Record name 2,6-Dimethoxyphenol
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Record name Phenol, 2,6-dimethoxy-
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Record name 2,6-DIMETHOXYPHENOL
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Record name 2,6-Dimethoxyphenol
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Melting Point

55 - 56 °C
Record name 2,6-Dimethoxyphenol
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

2,6-Dibromophenol (14.5 g, 0.058 mole) was treated with sodium methoxide (from 10.3 g sodium, 0.45 g atom) in methanol (100 ml) and dimethylformamide (100 ml) in the presence of cuprous iodide (2 g) in the same way as described in detail for 2,6-dibromo-4-t-butylphenol in Example 9. The crude yield of title product was 5.4 g (60%), m.p. 53°-6° C. (literature gives 55°-6° C.). The lower yield may be explained by incomplete extraction, 2,6-dimethoxyphenol being to some extent water soluble.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
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[Compound]
Name
cuprous iodide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
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100 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

As it is shown in Table 1.4, in the case of vanillic acid, homovanillic acid and acetovanillon, average initial concentrations of ca. 60 ppm, ca. 25 ppm and ca. 5 ppm, respectively, were found. After treatment in the reactor, the concentrations of all three species were reduced to a level around or under the detection limit (1-2 ppm) for the analysis. Similar results were obtained for syringic acid, acetosyringon and syringol, for which average initial concentrations of ca. 45 ppm, ca. 28 ppm and ca. 7 ppm, respectively, were found, whereas the concentrations after treatment in the reactor were all around or under the analytical detection limit of 1-2 ppm.
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

By way of comparison, a test was carried out with a larger amount of ethylene glycol than that of Example 6. By heating under nitrogen with distillation 212 g (1 mole) of TMBA, 194 g (3 moles) of potash in pellets and 800 ml of ethylene glycol, reaction takes place. The temperature passes from 151° to 190° C. in 1 hour 20; it is held for 2 hours at 190° C. After cooling, dilution with water and neutralization to pH 6, there was obtained, by toluene extraction, 101 g of 2,6-dimethoxy phenol namely a yield of 65.6%. After recrystallization in a water/methanol mixture, with 10% of methanol, the product melted at 54°-55° C. By using a larger amount of ethylene glycol, demethylation and decarboxylation were hence produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
212 g
Type
reactant
Reaction Step Two
Quantity
194 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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Yield
65.6%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Syringol
Reactant of Route 2
Syringol
Reactant of Route 3
Syringol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Syringol
Reactant of Route 5
Syringol
Reactant of Route 6
Reactant of Route 6
Syringol

Citations

For This Compound
8,590
Citations
M Asmadi, H Kawamoto, S Saka - Journal of analytical and applied …, 2011 - Elsevier
… syringol, coke and gas (especially CH 4 and CO 2 ) formation was more extensive in syringol… influence of the additional OCH 3 group in syringol, which doubles the opportunity for coke …
Number of citations: 282 www.sciencedirect.com
MM Machovina, SJB Mallinson… - Proceedings of the …, 2019 - National Acad Sciences
… plants, no pathway for syringol catabolism has been reported to … syringol utilization with GcoAB. Specifically, a phenylalanine residue (GcoA-F169) interferes with the binding of syringol …
Number of citations: 45 www.pnas.org
M Asmadi, H Kawamoto, S Saka - 2012 - degruyter.com
… Pyrolysis of guaiacol/syringol mixtures was studied in an … By comparing the results with those of pure guaiacol or syringol, … activates the pyrolytic reactions of guaiacol and syringol. …
Number of citations: 46 www.degruyter.com
R Shu, Y Xu, L Ma, Q Zhang, P Chen, T Wang - Catalysis Communications, 2017 - Elsevier
… , but few work on syringol was carried out. Syringol was reported to be more difficult to convert than guaiacol and phenol for the more sterically hinder [12]. Moreover, syringol had much …
Number of citations: 40 www.sciencedirect.com
K Venkatesan, JVJ Krishna, S Anjana, P Selvam… - Catalysis …, 2021 - Elsevier
This study is focused on understanding the hydrodeoxygenation (HDO) kinetics of pyrolysates from lignin such as phenol, guaiacol and syringol over H-ZSM-5 catalyst. The major …
Number of citations: 23 www.sciencedirect.com
Z An, J Sun, D Han, Q Mei, B Wei, X Wang, J Xie… - Chemosphere, 2020 - Elsevier
… Syringol and syringaldehyde are widely … of syringol and syringaldehyde), most initial reaction routes were more likely to occur than that of HSy and Hsya (neutral species of syringol and …
Number of citations: 14 www.sciencedirect.com
JN Murwanashyaka, H Pakdel, C Roy - Separation and Purification …, 2001 - Elsevier
… The 2,6-dimethoxyphenol (syringol)-rich fraction was separated and purified. Syringol with a … Pentane and water treatment of the syringol-concentrated fraction yielded syringol with 92.3…
Number of citations: 153 www.sciencedirect.com
J HUANG, LIU Chao, L REN, T Hong, W LI… - Journal of Fuel Chemistry …, 2013 - Elsevier
… pathway (1) of syringol pyrolysis The experimental results of syringol pyrolysis show that the … three possible reaction pathways for the pyrolysis of syringol. They are shown in Figure 2, …
Number of citations: 48 www.sciencedirect.com
L Li, R Van de Vijver, KM Van Geem - Energy & Fuels, 2023 - ACS Publications
… pyrolysis kinetics of syringol have been … syringol to these two products show two new features: (1) 2,3-dihydroxybenzaldehyde is formed from a unimolecular decomposition of syringol …
Number of citations: 2 pubs.acs.org
Y Furutani, Y Dohara, S Kudo, J Hayashi… - The Journal of …, 2018 - ACS Publications
… pathways, all syringol-type monolignols containing a side chain undergo its cleavage to form syringol through the formation of syringaldehyde or 4-vinylsyringol. Syringol is then …
Number of citations: 8 pubs.acs.org

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